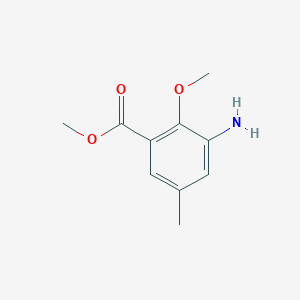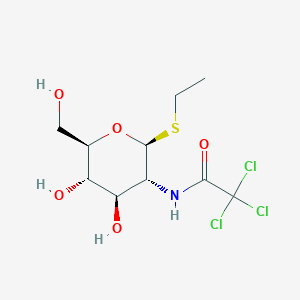
Rhenium(iv)oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium(iv)oxide, also known as rhenium dioxide, is an inorganic compound with the chemical formula ReO₂. This gray to black crystalline solid is a laboratory reagent that can be used as a catalyst. It adopts the rutile structure and is known for its high density and insolubility in water .
Méthodes De Préparation
Rhenium(iv)oxide can be synthesized through several methods:
Comproportionation Reaction: This involves the reaction of rhenium heptoxide (Re₂O₇) with elemental rhenium (Re) to produce this compound[ 2 Re₂O₇ + 3 Re → 7 ReO₂ ]
Chemical Transport: Single crystals of this compound can be obtained by chemical transport using iodine as the transporting agent[ ReO₂ + I₂ ⇌ ReO₂I₂ ]
Disproportionation: At high temperatures, this compound undergoes disproportionation to form rhenium heptoxide and elemental rhenium[ 7 ReO₂ → 2 Re₂O₇ + 3 Re ]
Formation of Rhenates: In molten sodium hydroxide, this compound forms sodium rhenate[ 2 NaOH + ReO₂ → Na₂ReO₃ + H₂O ]
Analyse Des Réactions Chimiques
Rhenium(iv)oxide undergoes various chemical reactions:
Oxidation: this compound can be oxidized to higher oxidation states, such as rhenium heptoxide (Re₂O₇).
Reduction: It can be reduced to lower oxidation states, including elemental rhenium.
Substitution: this compound can react with other compounds to form rhenates and other rhenium-containing compounds.
Common reagents and conditions used in these reactions include iodine for chemical transport, sodium hydroxide for the formation of rhenates, and high temperatures for disproportionation reactions. Major products formed from these reactions include rhenium heptoxide, sodium rhenate, and elemental rhenium .
Applications De Recherche Scientifique
Rhenium(iv)oxide has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Superconducting Ceramics: this compound is used as an additive in the fabrication of superconducting ceramics.
Protective Layers: Layers containing this compound can be used to protect dielectric layers, inter-connects, and ferroelectric capacitors.
Electrochemical Applications: It is used in electrochemical applications such as fuel cells due to its ionic conductivity.
Mécanisme D'action
The mechanism by which rhenium(iv)oxide exerts its effects involves its ability to act as a catalyst. The unique structural arrangement of rhenium atoms in the rutile structure allows it to facilitate various chemical reactions by lowering the activation energy and providing a surface for the reactions to occur. In electrochemical applications, this compound enhances ionic conductivity and stability .
Comparaison Avec Des Composés Similaires
Rhenium(iv)oxide can be compared with other rhenium oxides and similar compounds:
Rhenium(vi)oxide (ReO₃): This compound has a different structure and is known for its high melting point and volatility.
Rhenium(vii)oxide (Re₂O₇): This compound is the anhydride form of perrhenic acid and is used as a raw material for other rhenium compounds.
Manganese(iv)oxide (MnO₂): Similar to this compound, manganese(iv)oxide is used as a catalyst and has a similar rutile structure.
This compound is unique due to its high density, insolubility in water, and specific catalytic properties that make it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
O2Re-4 |
|---|---|
Poids moléculaire |
218.206 g/mol |
Nom IUPAC |
oxygen(2-);rhenium |
InChI |
InChI=1S/2O.Re/q2*-2; |
Clé InChI |
DBHPZKRWADFVFI-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
